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molecular formula C18H10O3 B161291 4-Phenylnaphtho[2,3-c]furan-1,3-dione CAS No. 1985-37-1

4-Phenylnaphtho[2,3-c]furan-1,3-dione

Cat. No. B161291
M. Wt: 274.3 g/mol
InChI Key: LZQGZQKISQRHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05420234

Procedure details

Later it was found (F. G. Baddar, M. F. El-Newaihy and M. R. Salem, J. Chem. Soc. 838, 1969) that in the reaction of 1-phenylnaphthalene-2,3-dicarboxylic anhydride (R=H in formula (XXX)) ##STR5## with hydrazine that a mixture of the N-amino compound and the phthalazine-1,4-dione were obtained. The 4'-7-dimethoxy anhydride (R=OMe) however gave the N-amino compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
N-amino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1([C:7]2[C:16]3[C:11](=CC=CC=3)[CH:10]=[C:9]3[C:17](O[C:20](=[O:21])[C:8]=23)=[O:18])C=CC=CC=1.[NH2:22][NH2:23]>>[C:17]1(=[O:18])[C:9]2[C:8](=[CH:7][CH:16]=[CH:11][CH:10]=2)[C:20](=[O:21])[N:23]=[N:22]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=C2C(=CC3=CC=CC=C13)C(=O)OC2=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Name
N-amino
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(N=NC(C2=CC=CC=C12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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